Dopamine Receptor Binding: Lower Affinity vs. Apomorphine
In a direct head-to-head study, R(-)-2,10,11-trihydroxyaporphine (THA) demonstrated significantly reduced potency compared to its parent compound, R(-)-apomorphine (APO), across multiple radioligand binding assays. The rank order of potency was consistently (-)-APO > (-)-THA [1]. This finding confirms that 2-hydroxylation, while creating a distinct pharmacological entity, diminishes affinity for dopamine receptors relative to the 10,11-dihydroxy substitution pattern of apomorphine [1].
| Evidence Dimension | Dopamine receptor binding affinity (displacement of [3H]apomorphine, [3H]ADTN, [3H]spiroperidol) |
|---|---|
| Target Compound Data | (-)-THA: Significantly lower potency than (-)-APO (exact IC50/Ki values not reported in abstract; rank order: (-)-APO > (-)-THA) |
| Comparator Or Baseline | (-)-Apomorphine (APO): Higher potency across all assays |
| Quantified Difference | Rank order: (-)-APO > (-)-THA |
| Conditions | Competition binding assays using [3H]apomorphine, [3H]ADTN, and [3H]spiroperidol with membrane fractions from calf caudate nucleus |
Why This Matters
This direct comparison establishes that R(-)-THA is not a simple high-potency substitute for apomorphine; its reduced receptor affinity makes it a valuable tool for probing the contribution of the 2-hydroxyl group to receptor interactions and for studies where a less potent agonist is desired to avoid receptor desensitization or off-target effects.
- [1] Neumeyer, J. L., Arana, G. W., Ram, V. J., Kula, N. S., & Baldessarini, R. J. (1982). Aporphines. 39. Synthesis, dopamine receptor binding, and pharmacological activity of (R)-(-)- and (S)-(+)-2-hydroxyapomorphine. Journal of Medicinal Chemistry, 25(8), 990-992. View Source
